6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Synthesis

Sole-source rigid scaffold for oncology kinase inhibitor SAR. 6-chloro substitution enhances AURKA binding affinity versus non-halogenated analogs. The 4-amino group enables amide/urea coupling; zero rotatable bonds minimize entropic penalty for crystallography. 6-chloro pattern drives kinase inhibition, not immune modulation, ensuring target specificity. Choose this exact isomer to avoid uncontrolled variables.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 52559-17-8
Cat. No. B1354453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine
CAS52559-17-8
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=C1Cl)N)N=CN2
InChIInChI=1S/C6H5ClN4/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H2,8,11)(H,9,10)
InChIKeyTTZXYGSHDKSCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine (CAS 52559-17-8) – Basic Properties and Classification for Scientific Procurement


6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine (also known as 6-chloro-1H-imidazo[4,5-c]pyridin-4-amine) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine class of deazapurine analogs [1]. With a molecular formula of C₆H₅ClN₄ and a molecular weight of 168.58 g/mol, this compound features a fused imidazole-pyridine bicyclic core bearing a chloro substituent at the 6-position and a primary amino group at the 4-position . The 4-amino group serves as a key functional handle for further derivatization, while the 6-chloro substituent imparts distinct electronic and steric properties that differentiate this compound from its regioisomeric and non-halogenated analogs .

6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine: Why In-Class Imidazopyridines Cannot Be Interchanged Without Experimental Risk


The imidazo[4,5-c]pyridine scaffold encompasses a family of structurally similar compounds, but even minor positional variations in substitution profoundly alter their physicochemical profiles and biological target engagement. As demonstrated in the foundational synthesis work of Rousseau and Robins (1965), the 6-chloro, 7-chloro, and 4,6-dichloro derivatives each require distinct synthetic routes and exhibit different reactivity patterns [1]. Furthermore, patents covering this class reveal that immunomodulatory activity is highly sensitive to the specific substitution pattern, with certain N1-alkylated imidazo[4,5-c]pyridin-4-amines inducing interferon-α biosynthesis while closely related analogs fail to elicit a response [2]. Simply substituting 6-chloro-3H-imidazo[4,5-c]pyridin-4-amine with a 7-chloro isomer, a non-halogenated analog, or a derivative lacking the 4-amino group—without experimental verification—introduces uncontrolled variables that can derail structure-activity relationship (SAR) campaigns and synthetic route development.

Quantitative Differentiation Evidence for 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine (CAS 52559-17-8) Against Closest Analogs


Regioisomeric Chlorine Positioning: 6-Chloro vs. 7-Chloro vs. 4-Chloro Imidazo[4,5-c]pyridine Derivatives

The position of the chloro substituent on the imidazo[4,5-c]pyridine core dictates synthetic accessibility, physicochemical properties, and biological potential. 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine (CAS 52559-17-8) is prepared via ring closure of chloro-3,4-diaminopyridine with ethyl orthoformate and acetic anhydride, a route first reported by Rousseau and Robins in 1965 [1]. In contrast, the 7-chloro regioisomer (CAS 668268-69-7) and 4-chloro derivatives require different starting materials and reaction conditions, underscoring that these compounds are not synthetically interchangeable [1]. The 6-chloro substitution, when paired with a 4-amino group, creates a unique electronic environment that differs from the 7-chloro isomer, as reflected in distinct boiling points (561.1°C vs. 528.5°C) . This positional differentiation is critical for medicinal chemists optimizing kinase inhibitor scaffolds, where the 6-chloro-4-amino motif has been computationally predicted to exhibit favorable binding to Aurora kinase A (AURKA) [2].

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Synthesis

Physicochemical Property Profile: Solubility and Density Comparison with Non-Halogenated Parent Scaffold

The introduction of a chloro substituent at the 6-position significantly alters the physicochemical properties of the imidazo[4,5-c]pyridin-4-amine scaffold. The target compound exhibits a density of 1.643 ± 0.06 g/cm³ and limited aqueous solubility (3 g/L at 25°C) . In contrast, the non-halogenated parent compound 1H-imidazo[4,5-c]pyridin-4-amine (CAS 6811-77-4) has a lower density of 1.5 ± 0.1 g/cm³ . The increased density and reduced solubility of the 6-chloro derivative are consistent with the introduction of the lipophilic and electron-withdrawing chlorine atom, which enhances hydrophobic interactions and molecular packing. The polar surface area (PSA) of the target compound is calculated at 67.59 Ų, compared to 68 Ų for the unsubstituted analog—a small but notable difference that may influence membrane permeability . These property shifts are essential for researchers optimizing lead compounds for oral bioavailability or aqueous formulation.

Preformulation Medicinal Chemistry Compound Handling

Storage Stability and Handling Requirements: Empirical Evidence for Inert Atmosphere Storage

Vendor technical datasheets explicitly specify that 6-chloro-3H-imidazo[4,5-c]pyridin-4-amine requires storage under inert gas (nitrogen or argon) at 2–8°C [1]. This is a more stringent requirement than typically specified for the non-halogenated 1H-imidazo[4,5-c]pyridin-4-amine, which is generally stored at room temperature without inert atmosphere precautions . The need for cold storage and an inert atmosphere suggests that the 6-chloro derivative is susceptible to oxidative degradation or hydrolysis, likely due to the electron-withdrawing chloro substituent activating the pyridine ring toward nucleophilic attack. The compound appears as an off-white to light yellow solid, and the color may serve as a visual indicator of degradation [1]. Researchers procuring this compound must plan for appropriate cold storage capacity and inert atmosphere handling, whereas the unsubstituted analog imposes no such infrastructure requirements.

Compound Management Stability Studies Chemical Procurement

Computational Prediction of AURKA Kinase Engagement: Class-Level Potential Supported by In Silico Modeling

While direct biochemical assay data for 6-chloro-3H-imidazo[4,5-c]pyridin-4-amine against AURKA are not available in the peer-reviewed literature, a 2016 study by Lomov et al. employed computational simulation at the PM7 level of theory to evaluate imidazo[4,5-c]pyridine derivatives as potential AURKA inhibitors [1]. This class-level computational work predicted that selected imidazo[4,5-c]pyridine compounds, including those with chloro substitution patterns, exhibit favorable binding interactions with the AURKA active site. The study subsequently synthesized several novel derivatives for biological testing, confirming the scaffold's promise [1]. The 6-chloro-4-amino motif aligns with the structural features computationally associated with AURKA inhibition, providing a rationale for selecting this compound over non-halogenated or differently substituted analogs in kinase inhibitor discovery programs. In contrast, the 7-chloro isomer (CAS 668268-69-7) has been associated with TLR7 agonism , suggesting that positional isomerism directs entirely distinct biological pathways.

Kinase Inhibition Cancer Therapeutics Molecular Modeling

Molecular Weight and Hydrogen Bonding Profile: Distinct from Dichloro and Non-Halogenated Analogs

6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine presents a balanced molecular weight (168.58 g/mol) with two hydrogen bond donors (the 4-amino group and imidazole NH) and four hydrogen bond acceptors (pyridine and imidazole nitrogens) . This profile contrasts with the 4,6-dichloro analog (MW ~203 g/mol, Cl at both positions 4 and 6) and the non-halogenated parent (MW 134.14 g/mol, zero halogens) [1][2]. The single chloro substituent provides a ~25% increase in molecular weight relative to the parent while adding only one heavy atom, maintaining compliance with Lipinski's Rule of 5. The compound has zero rotatable bonds, conferring conformational rigidity that is advantageous for target binding entropy and crystallography . This monochloro intermediate represents a strategic scaffold position: it introduces the electron-withdrawing and lipophilic effects of chlorine without the excessive molecular weight and synthetic complexity of dichloro derivatives, and without the reduced potency often observed with completely unsubstituted analogs [3].

Lead Optimization Drug-Likeness Medicinal Chemistry

Optimal Use Cases for 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine (CAS 52559-17-8) Based on Differentiated Evidence


Kinase Inhibitor Lead Generation Targeting Aurora Kinase A (AURKA)

Based on computational predictions that imidazo[4,5-c]pyridine derivatives, including 6-chloro-4-amino scaffolds, exhibit favorable binding to AURKA [1], this compound is ideally positioned as a starting point for medicinal chemistry optimization in oncology programs. The 6-chloro substitution pattern, combined with the 4-amino group, provides the electronic and steric features computationally associated with kinase hinge-binding interactions. Researchers should prioritize this compound over the 7-chloro isomer, which has been linked to TLR7-mediated immune modulation rather than kinase inhibition .

Synthesis of Immunomodulatory Deazapurine Analogs via N1-Alkylation

The foundational patent literature on imidazo[4,5-c]pyridin-4-amines establishes that N1-alkylated derivatives of this scaffold induce interferon-α biosynthesis [2]. The 6-chloro compound serves as a versatile intermediate for generating focused libraries of N1-substituted analogs. Its single chloro substituent at position 6 leaves the N1 position available for alkylation while providing a synthetic handle for further derivatization (e.g., via Suzuki coupling or nucleophilic aromatic substitution). The compound's storage under inert atmosphere at 2–8°C [3] ensures that the starting material remains stable during multi-step synthetic campaigns.

Building Block for Focused Kinase Inhibitor Library Synthesis

With a molecular weight of 168.58 g/mol, one chlorine atom, and zero rotatable bonds , this compound is an ideal rigid scaffold for generating diverse kinase inhibitor libraries. The 4-amino group serves as a site for amide or urea coupling, while the 6-chloro substituent can undergo metal-catalyzed cross-coupling reactions. Its balanced property profile—maintaining Lipinski compliance while introducing favorable halogen effects—makes it a superior choice over the non-halogenated parent (which lacks the chlorine's binding-enhancing potential) and the dichloro analog (which adds unnecessary molecular weight and synthetic complexity).

Crystallography and Biophysical Studies Requiring High Crystallinity

The higher density of 6-chloro-3H-imidazo[4,5-c]pyridin-4-amine (1.643 g/cm³) compared to the non-halogenated parent (1.5 g/cm³) suggests improved molecular packing and potentially enhanced crystallinity. This property is advantageous for researchers pursuing X-ray crystallography of protein-ligand complexes, where well-diffracting crystals are essential. The conformational rigidity conferred by zero rotatable bonds further reduces the entropic penalty upon binding, improving the likelihood of obtaining high-resolution structural data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.